molecular formula C17H14O4 B1340936 3-benzyl-6,7-dihydroxy-4-methyl-2H-chromen-2-one CAS No. 23368-41-4

3-benzyl-6,7-dihydroxy-4-methyl-2H-chromen-2-one

Cat. No.: B1340936
CAS No.: 23368-41-4
M. Wt: 282.29 g/mol
InChI Key: KGSBZRWRGBQMJK-UHFFFAOYSA-N
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Description

3-benzyl-6,7-dihydroxy-4-methyl-2H-chromen-2-one is an organic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. This compound is known for its valuable biological and pharmaceutical properties, making it a subject of interest for many organic and pharmaceutical chemists .

Scientific Research Applications

3-benzyl-6,7-dihydroxy-4-methyl-2H-chromen-2-one has a wide range of scientific research applications, including:

Biochemical Analysis

Biochemical Properties

3-Benzyl-6,7-dihydroxy-4-methyl-2H-chromen-2-one plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to inhibit myeloperoxidase activity, which is crucial in inflammatory responses . Additionally, this compound reduces the levels of interleukin-6, a cytokine involved in inflammation . The interactions of this compound with these biomolecules highlight its potential as an anti-inflammatory agent.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to exhibit antioxidant properties, protecting cells from oxidative stress . This compound also affects the expression of genes involved in inflammatory responses, thereby modulating the cellular environment to reduce inflammation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its inhibition of myeloperoxidase activity involves binding to the enzyme’s active site, preventing its catalytic function . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, maintaining its biological activity over extended periods . Its degradation products may also exhibit biological activity, contributing to the overall effects observed in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as anti-inflammatory and antioxidant activities . At higher doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in therapeutic applications . Threshold effects have been noted, where the compound’s efficacy plateaus or diminishes beyond a certain dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism may affect metabolic flux and metabolite levels, influencing its overall biological activity . Understanding these pathways is crucial for optimizing its therapeutic potential and minimizing adverse effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution profile is essential for understanding its pharmacokinetics and optimizing its delivery to target tissues .

Subcellular Localization

The subcellular localization of this compound influences its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its biological effects . Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-6,7-dihydroxy-4-methyl-2H-chromen-2-one can be achieved through various methods. This method employs both homogeneous catalysts such as concentrated sulfuric acid, trifluoroacetic acid, and Lewis acids like aluminum chloride, zinc chloride, and titanium tetrachloride, as well as heterogeneous catalysts like cation-exchange resins and zeolite H-BEA .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green solvents and catalysts is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-benzyl-6,7-dihydroxy-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons .

Comparison with Similar Compounds

3-benzyl-6,7-dihydroxy-4-methyl-2H-chromen-2-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .

Properties

IUPAC Name

3-benzyl-6,7-dihydroxy-4-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c1-10-12-8-14(18)15(19)9-16(12)21-17(20)13(10)7-11-5-3-2-4-6-11/h2-6,8-9,18-19H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGSBZRWRGBQMJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)O)O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40585886
Record name 3-Benzyl-6,7-dihydroxy-4-methyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23368-41-4
Record name 3-Benzyl-6,7-dihydroxy-4-methyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1,2,4-triacetoxybenzene (6.3 g, 25 mmol) and ethyl 2-benzylacetoacetate (5.5 g, 25 mmol) were heated together as described in Example 1. 75% sulphuric acid (35 ml) was added to the stirred solution and stirring continued for 16 hours. The dark coloured suspension was poured into ice/water (350 ml) with good stirring and the grey suspension filtered and the residue washed with abundant water. The residual solid was air dried and recrystallised from hot ethanol with subsequent addition of a little water to aid crystallisation. The esculetin derivative formed small white needles (5.5 g, 75.3%).
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
350 mL
Type
solvent
Reaction Step Three

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